molecular formula C17H14F2N4O B2769291 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1226449-35-9

1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2769291
CAS No.: 1226449-35-9
M. Wt: 328.323
InChI Key: SZOIVDBWIOPUCO-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features fluorinated phenyl groups, which often enhance the biological activity and metabolic stability of the molecule.

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group on the aromatic ring.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer activities.

    Biological Research: It can be used as a probe to study biological pathways involving triazole derivatives.

    Material Science: Fluorinated compounds are often used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenyl groups enhance the binding affinity and selectivity of the compound. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide include other triazole derivatives with fluorinated aromatic groups. These compounds share similar chemical properties but may differ in their biological activities and applications. Examples include:

  • 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and stability.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-11(12-5-7-13(18)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-14(19)9-15/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOIVDBWIOPUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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